4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine
Overview
Description
The compound “4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a pyrimidine ring, both of which are aromatic heterocycles. The pyridine ring contains a nitrogen atom, while the pyrimidine ring contains two nitrogen atoms. The molecule also contains several halogen atoms (chlorine and fluorine) and a methyl group .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of fluoropyrimidines, including derivatives of 4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine, has been explored, focusing on their chemical reactions and properties. Fluoropyrimidines have been found to react significantly faster than other halogenopyrimidines, indicating potential utility in various chemical processes (Brown & Waring, 1974).
Application in Fungicide Development
- This compound has been utilized in the development of fungicides, with its structure contributing to the effectiveness of the fungicide fluazinam. The compound forms part of the active structure that interacts with fungi, highlighting its importance in agricultural chemistry (Jeon, Kim, Lee, & Kim, 2013).
Medicinal Chemistry and Drug Synthesis
- In the field of medicinal chemistry, this compound is involved in the synthesis of various drugs. Its structure has been manipulated in different ways to create new pharmaceutical compounds, demonstrating its versatility and importance in drug development (Butters et al., 2001).
Novel Chemical Reactions and Derivatives
- Research has focused on the development of novel chemical reactions involving this compound, leading to the creation of a variety of derivatives. These studies are crucial for expanding the chemical knowledge and potential applications of these compounds in various fields (Banks, Haszeldine, & Robinson, 1976).
Crystal and Molecular Structure Analysis
- Investigations into the crystal and molecular structures of related pyrimidine compounds have been conducted. These studies are essential for understanding the physical and chemical properties of these compounds, which can be crucial in their application in various scientific and industrial fields (Odell et al., 2007).
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets to exert their effects .
Mode of Action
Trifluoromethylpyridine derivatives are known to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties likely influence how the compound interacts with its targets.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various effects in the agrochemical and pharmaceutical industries .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and improved cellular function. At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of metabolites. For example, this compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in different tissues .
Properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F4N3/c1-4-7(14)9(13)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYUMMXBBAZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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